N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
Description
The compound N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide features a 1,3,4-oxadiazole core substituted with a benzamide group and a morpholine-containing side chain. The morpholin-4-yl moiety is linked via a 2-oxoethylsulfanyl bridge, which may enhance solubility and influence pharmacokinetic properties due to morpholine’s hydrophilic nature . The oxadiazole ring is a common pharmacophore in medicinal chemistry, often associated with antimicrobial, antifungal, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c21-14(20-6-8-23-9-7-20)11-25-16-19-18-13(24-16)10-17-15(22)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJHSOVOHWFFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes several notable functional groups:
- Morpholine Ring : A six-membered ring containing one nitrogen atom.
- Thiadiazole Core : A five-membered ring structure that contributes to the compound's biological activity.
- Sulfanyl Group : Enhances reactivity and potential interactions with biological targets.
The molecular formula is C15H17N3O3S, with a molecular weight of approximately 315.41 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may inhibit certain pathways or modulate receptor activity, leading to various physiological responses.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Antimicrobial Activity : Studies have shown that related oxadiazole derivatives possess significant antimicrobial properties against various pathogens.
Compound Target Pathogen Inhibition Rate (%) 14h Pyricularia oryae 77.8 14n Alternaria solani 50.5 - Insecticidal Properties : Preliminary bioassays demonstrated that related compounds showed lethal activities against agricultural pests such as Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L .
- Fungicidal Activity : Compounds similar to N-[...] have shown effectiveness against fungal pathogens, indicating potential applications in agricultural settings .
Case Study 1: Insecticidal Activity
A study evaluated the insecticidal activity of a series of oxadiazole derivatives against Mythimna separate. Among these, compound 14q exhibited a significant lethal activity rate of 70%, highlighting the potential for developing new insecticides based on this scaffold .
Case Study 2: Antifungal Efficacy
In another investigation, various oxadiazole derivatives were tested for antifungal activity against Pyricularia oryae. The results indicated that compound 14h had an inhibition rate of 77.8%, which was notably higher than many existing antifungal agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Amino-Thiazole Derivatives (7c–7f)
Compounds 7c–7f (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamide) feature an amino-thiazole group instead of morpholine. These exhibit:
- Molecular Weight : 375–389 g/mol (lower than the target compound, estimated >400 g/mol).
- Solubility : Reduced hydrophilicity compared to morpholine derivatives due to the absence of a tertiary amine .
LMM5 and LMM11
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
Morpholine Sulfonyl Derivatives
- 4-Methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide (): Structural Note: Morpholine is part of a sulfonyl group rather than a 2-oxoethylsulfanyl linkage.
Pharmacokinetic and Physicochemical Properties
- Solubility : The target compound’s morpholine group likely improves aqueous solubility compared to 7c–7f but may lag behind sulfonyl derivatives due to reduced polarity .
- LogP : The target’s predicted LogP (~2.5) suggests better membrane permeability than LMM5/LMM11 but comparable to morpholine sulfonyl analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
